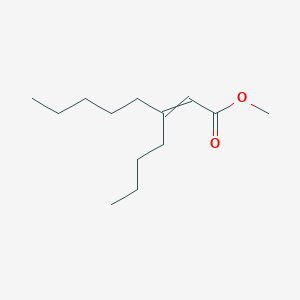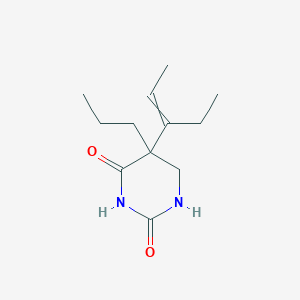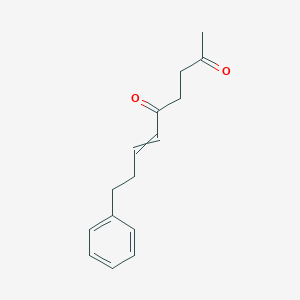
9-Phenylnon-6-ene-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenylnon-6-ene-2,5-dione is an organic compound with the molecular formula C₁₅H₁₈O₂ It is characterized by a phenyl group attached to a non-6-ene-2,5-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenylnon-6-ene-2,5-dione can be achieved through several methods. One common synthetic route involves the reaction of 3-phenylpropionaldehyde with methanol and 2,5-hexanedione. This reaction typically yields the desired compound with a moderate yield of around 22% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
9-Phenylnon-6-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
科学的研究の応用
9-Phenylnon-6-ene-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 9-Phenylnon-6-ene-2,5-dione involves its interaction with specific molecular targets. The compound’s dione groups can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
9-Phenylnon-6-ene-2,5-dione: The compound itself.
1,10-Phenanthroline-5,6-dione: Another dione compound with similar redox properties.
9,10-Phenanthrenequinone: A related compound with a quinone structure.
Uniqueness
This compound is unique due to its specific combination of a phenyl group and a non-6-ene-2,5-dione backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
917575-17-8 |
|---|---|
分子式 |
C15H18O2 |
分子量 |
230.30 g/mol |
IUPAC名 |
9-phenylnon-6-ene-2,5-dione |
InChI |
InChI=1S/C15H18O2/c1-13(16)11-12-15(17)10-6-5-9-14-7-3-2-4-8-14/h2-4,6-8,10H,5,9,11-12H2,1H3 |
InChIキー |
ZRXUTTZVYYQFDH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC(=O)C=CCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


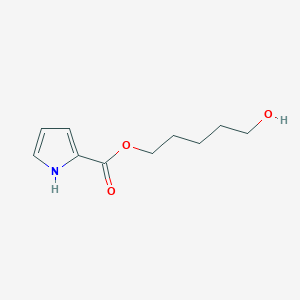
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)

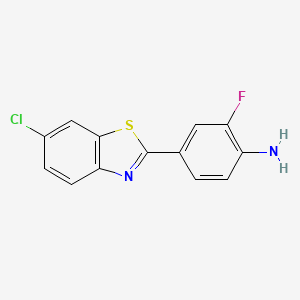
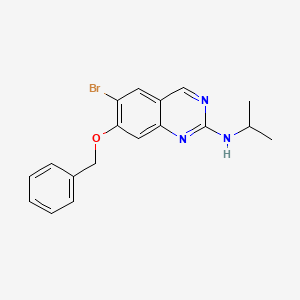
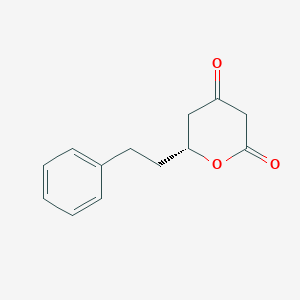
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)

![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
